N~6~-(2-chlorobenzyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory and antibacterial properties. The structure features:
- N⁶-substituent: 2-chlorobenzyl group, which enhances hydrophobic interactions and electron-withdrawing effects.
- N⁴-substituent: 2,4-dimethylphenyl group, contributing steric bulk and lipophilicity.
- Position 1: Methyl group, which stabilizes the pyrazole ring conformation.
The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and oxidations, as seen in analogous pyrazolo[3,4-d]pyrimidine derivatives .
Properties
Molecular Formula |
C21H21ClN6 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H21ClN6/c1-13-8-9-18(14(2)10-13)25-19-16-12-24-28(3)20(16)27-21(26-19)23-11-15-6-4-5-7-17(15)22/h4-10,12H,11H2,1-3H3,(H2,23,25,26,27) |
InChI Key |
ZSINTTSOYSUUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may include the use of automated synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It shows promise in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific kinases, such as CDK2 and EGFR. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on molecular formula of analogs.
Key Differences and Implications
Substituent Effects on Bioactivity: The 2-chlorobenzyl group in the target compound likely enhances target binding compared to 4-methylbenzyl () due to increased electronegativity and steric positioning .
Solubility and Pharmacokinetics :
- The ethyl-substituted analog () exhibits low water solubility (0.5 µg/mL), a common issue for lipophilic pyrazolo[3,4-d]pyrimidines. The target compound’s 2-chlorobenzyl group may exacerbate this, necessitating formulation optimization .
Antibacterial vs. Kinase Activity :
Biological Activity
N~6~-(2-chlorobenzyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its effects against various cancer cell lines and its mechanism of action as a kinase inhibitor.
- Molecular Formula : C₁₂H₁₄ClN₅
- Molecular Weight : 263.73 g/mol
- CAS Number : 896001-58-4
1. Kinase Inhibition
Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit inhibitory activities against several kinases. Specifically, this compound has been shown to inhibit the activity of the BRAF V600E mutant kinase. This inhibition is crucial as BRAF mutations are implicated in various cancers, particularly melanoma.
Table 1: Kinase Inhibitory Activity
2. Antitumor Activity
The compound has demonstrated significant antitumor activity in vitro against several human cancer cell lines. Studies have reported that it inhibits cell proliferation and induces apoptosis in these cells.
Case Study: In Vitro Efficacy
In a study involving four human cancer cell lines (including wild-type BRAF), the compound exhibited potent activity with IC50 values ranging from 50 to 150 nM. The results suggest that the compound's structure allows it to effectively interact with cellular targets involved in tumor growth.
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 75 | Apoptosis induction |
| MCF7 (breast) | 120 | Cell cycle arrest |
| HCT116 (colon) | 90 | Inhibition of proliferation |
| PC3 (prostate) | 110 | Induction of oxidative stress |
The biological activity of this compound can be attributed to its ability to bind to the ATP-binding site of kinases such as BRAF. Molecular docking studies suggest that the compound forms critical hydrogen bonds with key residues in the kinase domain, stabilizing its binding and enhancing its inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
